molecular formula C13H16N2O4 B3367655 Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- CAS No. 18776-65-3

Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl-

Cat. No.: B3367655
CAS No.: 18776-65-3
M. Wt: 264.28 g/mol
InChI Key: RCGLXMDVAKJMOE-UHFFFAOYSA-N
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Description

Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- is a derivative of hydantoin, a heterocyclic organic compound. This compound is characterized by the presence of a 2,5-dimethoxybenzyl group and a methyl group attached to the hydantoin ring. Hydantoin derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- typically involves the reaction of 2,5-dimethoxybenzyl chloride with 5-methylhydantoin in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticonvulsant and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- involves its interaction with specific molecular targets in biological systems. The compound may inhibit enzymes or receptors involved in various biochemical pathways, leading to its observed biological effects. For example, hydantoin derivatives are known to inhibit voltage-gated sodium channels, which can explain their anticonvulsant activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxybenzyl chloride
  • 2,5-Dimethoxybenzaldehyde
  • 2,5-Dimethoxyphenethylamine

Uniqueness

Hydantoin, 5-(2,5-dimethoxybenzyl)-5-methyl- is unique due to the presence of both the hydantoin ring and the 2,5-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its structural uniqueness allows for specific interactions with biological targets, which can be exploited in drug development and other scientific endeavors.

Properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(11(16)14-12(17)15-13)7-8-6-9(18-2)4-5-10(8)19-3/h4-6H,7H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGLXMDVAKJMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940251
Record name 4-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18776-65-3
Record name 2,4-Imidazolidinedione, 5-((2,5-dimethoxyphenyl)methyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018776653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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